molecular formula C16H19N5O2 B2636066 3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide CAS No. 1795477-85-8

3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide

Numéro de catalogue: B2636066
Numéro CAS: 1795477-85-8
Poids moléculaire: 313.361
Clé InChI: KAPXIGUIXKTUPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) , demonstrating low nanomolar inhibitory activity. Its primary research value lies in the investigation of dysregulated FGFR signaling, a key driver in various pathological states, particularly in oncology. This compound is a critical tool for probing the mechanisms of FGFR-dependent tumorigenesis , including cell proliferation, survival, and migration. Researchers utilize it to study its effects on inducing apoptosis and inhibiting cell cycle progression in FGFR1-dependent cancer cell lines and xenograft models. The scaffold is structurally related to other pyrazolo[1,5-a]pyrimidine-based compounds, which are known for their high selectivity for FGFRs over other kinases, making it a valuable chemical probe for targeted cancer therapy research and for understanding signaling pathways in developmental biology and angiogenesis.

Propriétés

IUPAC Name

3,5-dimethyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-7-14-18-8-13(9-21(14)19-10)5-4-6-17-16(22)15-11(2)20-23-12(15)3/h7-9H,4-6H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPXIGUIXKTUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,5-Dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research studies.

Synthesis

The synthesis of isoxazole derivatives often involves cyclization reactions that yield various substituted isoxazoles. The specific compound can be synthesized through a multi-step process involving the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. Recent advancements in synthetic methodologies have improved yields and allowed for greater structural diversity among these compounds .

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structural motifs have shown significant inhibitory activity against various cancer cell lines. In particular, the pyrazolo[1,5-a]pyrimidine core has been associated with selective protein inhibition and cytotoxic effects on cancer cells .

A notable study evaluated the cytotoxicity of several isoxazole derivatives against human promyelocytic leukemia cell lines (HL-60). The results indicated that certain isoxazoles induced apoptosis and cell cycle arrest, suggesting their potential as anticancer agents .

CompoundIC50 (μM)Mechanism of Action
386Induces apoptosis
6755Cell cycle arrest

Enzymatic Inhibition

Inhibitory activity against specific kinases has been a focal point for compounds similar to this compound. For example, derivatives have been tested for their ability to inhibit FLT3 kinase, which plays a crucial role in acute myeloid leukemia (AML). Compounds exhibiting IC50 values in the nanomolar range demonstrate promising selectivity profiles over other kinases .

Study on FLT3 Inhibition

A series of quinazoline-isoxazole derivatives were synthesized and evaluated for their inhibitory activity against FLT3. Among them, a specific compound showed an IC50 value of 106 nM against FLT3 and 301 nM against FLT3-ITD mutations. This study emphasizes the importance of structural modifications in enhancing the selectivity and potency of kinase inhibitors .

Cytotoxicity Evaluation

In another study focusing on isoxazole derivatives, two compounds were evaluated for their cytotoxic effects on HL-60 cells. The results indicated that one compound significantly decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle regulation .

Applications De Recherche Scientifique

Pharmacological Applications

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. Research indicates that derivatives of this chemical structure exhibit significant potential in several therapeutic areas:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as anticancer agents. They can inhibit key enzymes involved in cancer cell proliferation. For instance, studies demonstrate that compounds with this scaffold can selectively inhibit protein kinases associated with tumor growth .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Its mechanism involves the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in immune responses .
  • Antimicrobial Effects : Some derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential use in developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can enhance its biological activity:

  • Position 2 and 5 Modifications : Alterations at these positions have been linked to improved potency against target enzymes.
  • Substituents on the Isoxazole Ring : Variations in substituents can influence solubility and bioavailability, crucial for therapeutic effectiveness .

Case Studies

Several studies highlight the applications of this compound:

  • Inhibition of PI3Kδ : A study demonstrated that a related compound exhibited an IC50 value of 2.8 nM against PI3Kδ, showcasing its potential as a targeted therapy for asthma and other inflammatory diseases .
  • Anticancer Efficacy : In vitro studies revealed that derivatives of pyrazolo[1,5-a]pyrimidine significantly reduced cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Fluorescent Properties : Research has explored the optical applications of pyrazolo[1,5-a]pyrimidines, suggesting that modifications could lead to novel fluorescent probes useful in biological imaging .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of pyrazolopyrimidine derivatives, which are frequently modified to optimize pharmacological properties. Below is a comparative analysis with structurally related compounds from published literature:

Compound Core Structure Substituents/Modifications Key Properties
3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide Pyrazolo[1,5-a]pyrimidine + Isoxazole 3,5-dimethyl isoxazole; propyl linker; carboxamide Enhanced metabolic stability; potential kinase inhibition via pyrimidine binding
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolo[3,4-d]pyrimidine Imino group at C4; p-tolyl at N1; amine at C5 Exhibits tautomerism; moderate solubility due to polar amine group
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) Pyrazolo[3,4-d]pyrimidine Hydrazine at C4; p-tolyl at N1 Reactive hydrazine moiety enables derivatization (e.g., formation of pyrazole derivatives)
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) Pyrazolo-triazolo-pyrimidine Triazolo ring fused at [4,3-e] position Prone to isomerization under acidic conditions; lower thermal stability
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) Pyrazolo-triazolo-pyrimidine Triazolo ring fused at [1,5-c] position Stabilized isomer with higher crystallinity; improved solubility in polar solvents

Research Findings and Implications

  • The isoxazole-carboxamide moiety may further enhance selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole-isoxazole hybrids typically involves coupling reactions between pre-functionalized heterocyclic cores. For example, a general procedure for analogous compounds involves reacting a pyrazolo-pyrimidine intermediate with an isoxazole-carboxamide derivative in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under ambient conditions . Optimization can employ Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and solvent polarity, reducing trial-and-error approaches . Reaction monitoring via TLC or HPLC-MS ensures intermediate purity before final coupling.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (¹H/¹³C NMR) resolves substituent positions on the pyrazolo-pyrimidine and isoxazole rings, with 2D-COSY or NOESY clarifying spatial interactions . Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. X-ray crystallography, if feasible, provides definitive stereochemical confirmation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility is tested in solvents (DMSO, ethanol, buffers) via nephelometry or UV-Vis spectroscopy. Stability studies (e.g., pH, temperature, light exposure) use accelerated degradation protocols followed by HPLC quantification. For example, highlights pyrazole derivatives’ stability in anhydrous conditions at -20°C, suggesting similar storage for this compound. DoE can identify critical stability factors (e.g., humidity, oxidation) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict biological activity?

  • Methodological Answer : Quantum chemical calculations (DFT) model electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking against target enzymes (e.g., kinases) identifies binding motifs, while MD simulations assess stability in physiological environments. ICReDD’s integrated computational-experimental workflows optimize reaction paths and reduce development time by 30–50% .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) screen activity against targets like PI3K or CDKs. For cytokine inhibition (e.g., IL-6, TNF-α), ELISA-based cell culture models measure dose-dependent suppression, as seen in pyrazole derivatives . Counter-screening against non-target enzymes ensures specificity. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).

Q. How should researchers address contradictory data in biological activity or synthetic yields?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Statistical tools (ANOVA, PCA) identify outliers, while replication under standardized conditions validates results . For synthetic yields, trace metal analysis (ICP-MS) detects catalyst residues, and DoE re-evaluates critical parameters (e.g., reaction time) .

Q. What advanced purification techniques improve isolation of this compound from complex reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 column) separates closely related byproducts. Membrane technologies (nanofiltration) or simulated moving bed (SMB) chromatography enhance scalability . For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve >99% purity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.